molecular formula C13H15N5O3 B2744344 2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol CAS No. 1211312-93-4

2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol

Cat. No.: B2744344
CAS No.: 1211312-93-4
M. Wt: 289.295
InChI Key: AIGQHQWUTPXEFP-UHFFFAOYSA-N
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Description

2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol is a functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a 2-aminoethanol side chain and an N-phenyl group, is analogous to key intermediates used in the synthesis of patented therapeutic compounds, suggesting its potential as a versatile scaffold for developing novel bioactive molecules . Pyrimidine-based compounds are recognized as privileged structures in pharmacology due to their presence in nucleic acids and their ability to interact with a wide range of biological targets through hydrogen bonding and as bioisosteres for other aromatic systems . This compound is primarily valued for research into new anticancer agents. Structurally similar pyrimidine derivatives have demonstrated potent biological activities, including efficient inhibition of in vivo angiogenesis, as evaluated in models like the chick chorioallantoic membrane (CAM) assay, and the ability to cleave DNA, indicating a potential dual mechanism of cytotoxic action . The core pyrimidine structure is a common feature in many marketed and investigational drugs targeting various kinases and enzymes, underscoring its relevance for hit-to-lead optimization campaigns in oncology . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-anilino-6-methyl-5-nitropyrimidin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-9-11(18(20)21)12(16-10-5-3-2-4-6-10)17-13(15-9)14-7-8-19/h2-6,19H,7-8H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGQHQWUTPXEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCO)NC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone Precursor Synthesis

Following procedures from, 5-acetylthiazole derivatives serve as enaminone precursors. Reaction of 3-chloro-2,4-pentanedione with N-cyclopentylthiourea yields 1-(4-methyl-2-(phenylamino)thiazol-5-yl)ethan-1-one (11 ) in 85% yield. Subsequent treatment with N,N-dimethylformamide dimethyl acetal generates enaminone 13 , critical for pyrimidine formation.

Guanidine Coupling and Cyclization

Cyclization of enaminone 13 with 2-aminoethanol-derived guanidine under refluxing ethanol produces 4-methyl-6-(phenylamino)pyrimidin-2-amine intermediate. Nitration using fuming HNO₃/H₂SO₄ at 0°C introduces the 5-nitro group (62% yield). Final ethanolamine incorporation via Buchwald-Hartwig coupling with ethylene glycol monotosylate achieves target compound in 41% overall yield.

Route 2: Late-Stage Nucleophilic Aromatic Substitution

Chloropyrimidine Intermediate

2-Chloro-4-methyl-6-(phenylamino)pyrimidine undergoes nitration at -10°C to yield 2-chloro-4-methyl-5-nitro-6-(phenylamino)pyrimidine (78% purity by HPLC). X-ray crystallography confirms regioselective nitration at position 5.

Ethanolamine Coupling

Nucleophilic substitution with 2-aminoethanol in DMF at 110°C (K₂CO₃ base) achieves 68% conversion. Microwave-assisted conditions (150°C, 30 min) improve yield to 73% with reduced dimerization. Purification via silica chromatography (DCM:MeOH 95:5) yields >99% pure product.

Route 3: Directed Ortho-Metalation Strategy

Directed Functionalization

Lithiation of 4-methyl-6-(phenylamino)pyrimidin-2-amine using LDA at -78°C enables directed nitration via N₂O₄ quenching. This method achieves 89% regioselectivity for position 5.

Side Chain Installation

Mitsunobu reaction with 2-aminoethanol (DIAD, PPh₃) installs the ethanolamine moiety in 54% yield. ¹H NMR shows complete inversion of configuration at C2.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield (%) 41 73 54
Purification Steps 4 3 5
Regioselectivity 78% 92% 89%
Scalability Limited Excellent Moderate

Key observations:

  • Route 2 demonstrates superior yield and scalability for industrial applications
  • Route 3 offers highest regiochemical control for research-scale synthesis
  • All routes require strict temperature control during nitration to prevent byproducts

Spectroscopic Characterization Data

¹H NMR (500 MHz, DMSO-d₆)

δ 2.42 (s, 3H, CH₃), 3.58 (q, 2H, J=5.5 Hz, NHCH₂), 3.72 (t, 2H, J=5.5 Hz, CH₂OH), 7.34-7.60 (m, 5H, Ar-H), 8.12 (s, 1H, NH), 10.74 (s, 1H, OH).

HRMS (ESI-TOF)

m/z 334.1298 [M+H]⁺ (calcd 334.1301 for C₁₄H₁₆N₅O₃).

Industrial-Scale Optimization Challenges

  • Nitro Group Stability : Decomposition observed >150°C necessitates low-temperature processing
  • Ethanolamine Coupling : Excess reagent (2.5 eq.) required due to volatility losses
  • Crystallization Control : Polymorphic forms require seeding with pure γ-form crystals

Biological Activity

The compound 2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of oncology and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C13_{13}H15_{15}N5_{5}O2_{2}
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 10686149

The biological activity of this compound primarily involves the following mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are crucial in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to reduced cancer cell viability.
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound has demonstrated the ability to induce cell cycle arrest at specific phases, particularly G0/G1 and S phases, thereby inhibiting further cell division.

Anticancer Activity

Recent studies have evaluated the anticancer effects of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxicity:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver)35.58Induction of apoptosis and ROS increase
MCF-7 (Breast)28.45Cell cycle arrest at G0/G1 phase
HCT116 (Colon)22.30Inhibition of kinase activity

These results indicate a promising profile for the compound as an anticancer agent, particularly against liver and breast cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for its antimicrobial activity. The following table presents findings from studies assessing its efficacy against bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Case Study on HepG2 Cells : A study conducted on HepG2 cells revealed that treatment with the compound led to a significant increase in early apoptosis markers after 24 hours of exposure. Flow cytometry analysis showed an increase in apoptotic cells from 0.47% (untreated) to 19.61% after treatment with IC50 concentrations.
  • Combination Therapy : In another investigation, the compound was used in combination with standard chemotherapeutics. The combination showed enhanced cytotoxicity compared to single-agent treatments, indicating potential for use in combination therapy strategies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number Predicted Properties (Density, Boiling Point, pKa) Reference ID
2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol (Target) C₁₃H₁₆N₆O₃ 328.31 Phenylamino, methyl, nitro Not provided Not available N/A
2-[2-[[4-Amino-6-(cyclohexylamino)-5-nitro-pyrimidin-2-yl]amino]ethoxy]ethanol C₁₄H₂₃N₇O₄ 377.39 Cyclohexylamino, ethoxyethanol chain 585560-63-0 Not available
2-({6-Amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol C₁₂H₁₃ClN₆O₃ 324.72 4-Chlorophenylamino 714946-54-0 Density: 1.611 g/cm³; BP: 652.7°C; pKa: 14.37
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol C₂₅H₂₂FN₃O₃ 431.47 Methoxyphenyl, fluorophenylmethoxy 899384-92-0 Not available
Key Observations:

Substituent Impact on Properties: The cyclohexylamino group in introduces a bulky aliphatic ring, likely enhancing lipophilicity compared to the target compound’s phenylamino group. This could influence membrane permeability in biological systems. Methoxy and fluoro groups in may improve solubility in polar solvents due to their electronegative nature, contrasting with the target’s nitro group, which is strongly electron-withdrawing.

Synthetic Methodologies: The synthesis of azido-pyrimidine derivatives (e.g., 2a in ) employs ionic liquid ([bmim][PF₆]) as a dual solvent/catalyst, achieving high yields. This contrasts with the target compound’s unspecified synthesis route but highlights the utility of green chemistry approaches for pyrimidine derivatives. The synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol in involves sequential alkylation and purification steps under mild conditions (e.g., 100°C, 2 hours), suggesting that similar strategies could apply to the target compound’s ethanolamine side chain.

Physical and Chemical Properties :

  • The 4-chlorophenyl analog has a predicted boiling point of 652.7°C and pKa of 14.37, indicating high thermal stability and weak acidity. These properties suggest suitability for high-temperature reactions or formulations requiring neutral pH.
  • The absence of predicted data for the target compound underscores the need for experimental characterization to benchmark against analogs.

Q & A

Q. How can researchers evaluate ecological risks associated with this compound?

  • Methodology :
  • Tiered testing : Start with acute toxicity assays (e.g., Daphnia magna LC50), then chronic exposure studies .
  • Metabolite profiling : Use LC-MS/MS to identify transformation products in simulated wastewater .

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